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Compound of Interest

Compound Name: SIGSLAK

Cat. No.: B568377 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide

chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide

sequence.[1] Developed by Bruce Merrifield, this technique involves the stepwise addition of

protected amino acids to a growing peptide chain that is covalently attached to an insoluble

solid support, or resin.[2] The key advantage of SPPS is that excess reagents and soluble by-

products are easily removed by simple filtration and washing, driving reactions to completion

and simplifying the overall process.[1][2]

This document provides a detailed protocol for the synthesis of the heptapeptide SIGSLAK
(Ser-Ile-Gly-Ser-Leu-Ala-Lys) using Fluorenylmethyloxycarbonyl (Fmoc) based chemistry. The

Fmoc group serves as a temporary protecting group for the Nα-amino group of the amino acids

and is removed under basic conditions, while acid-labile protecting groups are used for reactive

side chains.[3] The protocol covers all stages from resin preparation to the final purification and

analysis of the target peptide.

Quantitative Data Summary
The following table outlines the typical parameters and expected outcomes for the solid-phase

synthesis of the SIGSLAK peptide on a laboratory scale.
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Parameter Value / Specification Notes

Synthesis Scale 0.1 mmol
A standard scale for research

purposes.

Resin Type Rink Amide MBHA Resin
Yields a C-terminal amide

upon cleavage.

Resin Loading 0.4 - 0.7 mmol/g
Check the manufacturer's

certificate of analysis.

Amino Acid Excess 4-5 equivalents (per coupling)
Ensures high coupling

efficiency.

Coupling Agent Excess 4-5 equivalents (per coupling) e.g., HBTU/HCTU.

Activation Base Excess 8-10 equivalents (per coupling) e.g., DIEA.

Fmoc Deprotection 20% Piperidine in DMF
Standard reagent for Fmoc

removal.[1]

Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂O

A common cocktail for

simultaneous cleavage and

side-chain deprotection.

Expected Crude Purity >70% (by HPLC)
Varies based on sequence and

synthesis efficiency.

Expected Final Purity >95% (by HPLC)
After purification by preparative

RP-HPLC.

Final Yield 15-40% (of theoretical)

Dependent on the number of

steps and purification

efficiency.

Experimental Workflow Diagram
The overall process for the solid-phase synthesis of the SIGSLAK peptide is illustrated below.
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Caption: Overall workflow for SIGSLAK peptide synthesis.

Experimental Protocols
Materials and Reagents

Resin: Rink Amide MBHA resin.

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM),

Acetonitrile (ACN, HPLC grade), Diethyl ether (cold).

Amino Acids: The following Fmoc-protected amino acids are required for the sequence Ser-

Ile-Gly-Ser-Leu-Ala-Lys:

Fmoc-Lys(Boc)-OH

Fmoc-Ala-OH

Fmoc-Leu-OH

Fmoc-Ser(tBu)-OH

Fmoc-Gly-OH

Fmoc-Ile-OH

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate) or HCTU.

Activation Base: DIEA (N,N-Diisopropylethylamine).

Deprotection Reagent: 20% (v/v) Piperidine in DMF.
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Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water.

Purification: Preparative and analytical RP-HPLC system with a C18 column.

Resin Preparation (Swelling)
Weigh the appropriate amount of Rink Amide resin for a 0.1 mmol scale synthesis and place

it into a solid-phase reaction vessel.

Add DMF (approx. 10 mL per gram of resin) to the vessel.

Allow the resin to swell at room temperature for at least 1 hour with gentle agitation (e.g., on

a shaker or with nitrogen bubbling).

After swelling, drain the DMF from the reaction vessel.

Iterative SPPS Cycles
The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Serine). Each amino

acid addition involves a two-step cycle: Fmoc deprotection and amino acid coupling.[1]
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Caption: The iterative cycle of solid-phase peptide synthesis.

A. First Amino Acid (Lysine) Coupling: Since the first amino acid is pre-loaded on some resins,

this step may be skipped. If starting with an unloaded Rink Amide resin, the first coupling is

identical to the general coupling step below.

B. Fmoc Deprotection:

Add 20% piperidine in DMF to the resin.

Agitate for 3 minutes, then drain the solution.

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of

piperidine.

C. Amino Acid Coupling (General Step):

In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Ala-OH, 4-5 eq.) and

HBTU (4-5 eq.) in DMF.

Add DIEA (8-10 eq.) to the vial to activate the amino acid. The solution will typically change

color.

Allow the activation to proceed for 1-2 minutes.

Add the activated amino acid solution to the reaction vessel containing the deprotected

peptide-resin.

Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes

to completion.

Drain the coupling solution and wash the resin with DMF (3-5 times).

Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a

successful coupling.

D. Chain Elongation:

Repeat steps 3B (Fmoc Deprotection) and 3C (Amino Acid Coupling) for each subsequent

amino acid in the sequence, in the following order: Leu, Ser(tBu), Gly, Ile, and finally

Ser(tBu). After the final coupling, perform one last Fmoc deprotection step to remove the N-

terminal Fmoc group.

Peptide Cleavage and Side-Chain Deprotection
After the final deprotection and washing, wash the peptide-resin with DCM (3 times) to

remove DMF.

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
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Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: Perform this

step in a fume hood as TFA is highly corrosive.

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-3 hours. The acid simultaneously cleaves the

peptide from the resin and removes the side-chain protecting groups (Boc from Lys and tBu

from Ser).

Peptide Precipitation and Isolation
Filter the cleavage mixture to separate the resin beads from the solution containing the

peptide.

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Combine the filtrates.

In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA

filtrate).

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white

precipitate of the crude peptide should form.

Place the tube at -20°C for 30 minutes to maximize precipitation.

Centrifuge the suspension to pellet the peptide.

Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging

and decanting each time to remove residual scavengers.

After the final wash, dry the peptide pellet under a stream of nitrogen to obtain the crude

peptide powder.

Purification and Analysis
Purification: The standard method for peptide purification is Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC).[4]
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Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with

0.1% TFA).

Inject the solution onto a preparative C18 RP-HPLC column.

Elute the peptide using a gradient of increasing acetonitrile concentration in water (both

containing 0.1% TFA).

Collect fractions corresponding to the main peptide peak, which is monitored by UV

absorbance at 210-220 nm.

Analysis:

Confirm the purity of the collected fractions using analytical RP-HPLC.

Verify the identity of the peptide by determining its molecular weight using Mass

Spectrometry (e.g., ESI-MS or MALDI-TOF).

Lyophilization: Combine the pure, verified fractions and freeze-dry (lyophilize) them to obtain

the final peptide as a fluffy, white powder. Store the lyophilized peptide at -20°C or lower.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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